1-(3,4-Dimethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
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Description
1-(3,4-Dimethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, also known as DBTP, is a chemical compound that has been widely used in scientific research applications. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth and proliferation, DNA repair, and apoptosis.
Scientific Research Applications
Anticancer Applications
- Piperazine derivatives with a 1,3-thiazole cycle have been studied for their anticancer activity against a variety of cancer cell lines, including lung, kidney, CNS, ovarian, prostate, and breast cancers, as well as leukemia and melanoma, demonstrating promising efficacy (Kostyantyn Turov, 2020).
Antimicrobial and Antifungal Agents
- Novel series of thiazolidinone and triazine derivatives linked with piperazine have shown significant antimicrobial activity against various bacteria and fungi, indicating potential as new therapeutic agents (Divyesh Patel et al., 2012; Divyesh Patel et al., 2012).
- Piperazine derivatives have been synthesized and evaluated for their in vitro antimicrobial studies, revealing that certain compounds exhibit excellent antibacterial and antifungal activities, which could lead to new treatments for infectious diseases (R. Rajkumar et al., 2014).
Enzyme Inhibition and Biofilm Prevention
- A study on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent bacterial biofilm and MurB enzyme inhibitors, offering a promising approach for combating bacterial resistance and biofilm-associated infections (Ahmed E. M. Mekky, S. Sanad, 2020).
Structural and Computational Analysis
- Crystal structure studies, Hirshfeld surface analysis, and DFT calculations on novel piperazine derivatives provide insights into their electrophilic and nucleophilic nature, contributing to the understanding of their potential interactions and reactivity (K. Kumara et al., 2017).
properties
IUPAC Name |
3-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-11-3-4-13(9-12(11)2)22(19,20)18-7-5-17(6-8-18)14-10-15-21-16-14/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFXMSSDMIYKKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NSN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
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